Cas no 20942-70-5 (5-Tert-butyl-2-iodophenol)

5-Tert-butyl-2-iodophenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 5-(1,1-dimethylethyl)-2-iodo-
- 5-tert-butyl-2-iodophenol
- 5-(tert-Butyl)-2-iodophenol
- 2-iodo-5-tert.butylphenol
- 5-tert-butyl-2-iodo-phenol
- COYVTCLXNSGLFE-UHFFFAOYSA-N
- 2-iodo-5-(1,1-dimethylethyl)phenol
- MB14746
- AM805235
- Z2786035927
- MFCD15527200
- SCHEMBL813469
- 20942-70-5
- AS-58556
- EN300-132528
- CS-0038658
- DA-08325
- SY125173
- Z1269154708
- DTXSID501312499
- AKOS027255584
- 5-Tert-butyl-2-iodophenol
-
- MDL: MFCD15527200
- Inchi: 1S/C10H13IO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
- InChI Key: COYVTCLXNSGLFE-UHFFFAOYSA-N
- SMILES: IC1C([H])=C([H])C(=C([H])C=1O[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 276.00069
- Monoisotopic Mass: 276.00111g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.2
Experimental Properties
- PSA: 20.23
5-Tert-butyl-2-iodophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132528-0.05g |
5-tert-butyl-2-iodophenol |
20942-70-5 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-132528-0.1g |
5-tert-butyl-2-iodophenol |
20942-70-5 | 95.0% | 0.1g |
$20.0 | 2025-03-21 | |
Enamine | EN300-132528-10.0g |
5-tert-butyl-2-iodophenol |
20942-70-5 | 95.0% | 10.0g |
$419.0 | 2025-03-21 | |
Enamine | EN300-132528-0.5g |
5-tert-butyl-2-iodophenol |
20942-70-5 | 95.0% | 0.5g |
$46.0 | 2025-03-21 | |
abcr | AB455252-10 g |
5-tert-Butyl-2-iodophenol |
20942-70-5 | 10g |
€1,317.00 | 2023-04-22 | ||
abcr | AB455252-5 g |
5-tert-Butyl-2-iodophenol |
20942-70-5 | 5g |
€807.00 | 2023-04-22 | ||
Alichem | A019145559-1g |
5-(tert-Butyl)-2-iodophenol |
20942-70-5 | 95% | 1g |
$616.35 | 2023-09-02 | |
Enamine | EN300-132528-1000mg |
5-tert-butyl-2-iodophenol |
20942-70-5 | 95.0% | 1000mg |
$90.0 | 2023-09-30 | |
A2B Chem LLC | AF37559-1g |
5-tert-Butyl-2-iodophenol |
20942-70-5 | 95% | 1g |
$55.00 | 2024-04-20 | |
Enamine | EN300-132528-250mg |
5-tert-butyl-2-iodophenol |
20942-70-5 | 95.0% | 250mg |
$45.0 | 2023-09-30 |
5-Tert-butyl-2-iodophenol Related Literature
-
Richard J. Bushby,Norman Taylor,Rhidian A. Williams J. Mater. Chem. 2007 17 955
Additional information on 5-Tert-butyl-2-iodophenol
5-Tert-butyl-2-iodophenol (CAS No. 20942-70-5): A Versatile Intermediate in Organic Synthesis and Specialty Chemicals
The chemical compound 5-Tert-butyl-2-iodophenol (CAS No. 20942-70-5) is a halogenated phenol derivative with significant applications in pharmaceutical, agrochemical, and material science industries. Its unique molecular structure, featuring a tert-butyl group and an iodo substituent, makes it a valuable building block for synthesizing complex organic molecules. This article explores its properties, synthesis methods, and emerging applications, while addressing trending topics like green chemistry, sustainable synthesis, and high-performance materials.
5-Tert-butyl-2-iodophenol is classified as an iodinated phenolic compound, with a molecular formula of C10H13IO. The presence of the tert-butyl group enhances its steric hindrance, influencing reactivity in cross-coupling reactions like Suzuki-Miyaura or Ullmann-type couplings. Researchers increasingly focus on its role in catalyzed C-C bond formation, a hot topic in modern organic chemistry. Recent studies highlight its utility in designing OLED materials and liquid crystals, aligning with the growing demand for advanced electronic components.
From a synthetic perspective, 5-Tert-butyl-2-iodophenol is often prepared via electrophilic aromatic iodination of 4-tert-butylphenol, using reagents like iodine monochloride (ICl). Innovations in solvent-free reactions and microwave-assisted synthesis have improved yields, reflecting industry shifts toward energy-efficient processes. Environmental concerns drive interest in biodegradable catalysts, and this compound’s derivatives are being tested in eco-friendly polymer stabilizers—a response to searches for "sustainable additives for plastics."
In pharmaceuticals, 5-Tert-butyl-2-iodophenol serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its iodine atom facilitates radio-labeling, making it relevant in PET imaging probes—a frequently searched term in medical research. Additionally, its derivatives show promise in antioxidant formulations, tapping into the booming market for cosmeceuticals and anti-aging products.
Material scientists exploit the compound’s aromaticity and halogen bondability to develop self-assembling monolayers (SAMs) for sensors. Queries like "halogen bonding in nanotechnology" underscore its relevance. Furthermore, its thermal stability aligns with trends in high-temperature resins and flame-retardant coatings, though it’s critical to note that this compound itself is not classified as hazardous under standard safety guidelines.
Regulatory compliance remains a key focus. While 5-Tert-butyl-2-iodophenol is not listed as a restricted substance, proper handling protocols are advised due to its phenolic nature. Industry best practices emphasize closed-system processing and waste minimization, addressing popular searches on "safe halogenated compound handling."
In summary, 5-Tert-butyl-2-iodophenol (CAS No. 20942-70-5) bridges multiple scientific frontiers. Its adaptability in drug discovery, advanced materials, and green chemistry ensures sustained interest. As research progresses toward atom-economical synthesis and functional materials, this compound will likely remain a staple in innovation-driven laboratories worldwide.
20942-70-5 (5-Tert-butyl-2-iodophenol) Related Products
- 38941-98-9(4-(Tert-Butyl)-2-iodophenol)
- 2248394-51-4(Methyl 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylate)
- 1351635-28-3(2-{4-(benzyloxy)methylpiperidin-1-yl}-N-(pyridin-3-yl)acetamide)
- 2172122-15-3(tert-butyl 1-(2-aminoethyl)-7-azaspiro4.5decane-7-carboxylate)
- 1181457-83-9((cyclopropylmethyl)hydrazine hydrochloride)
- 2548995-42-0(4,6-difluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole)
- 10235-65-1(4,6-dichloro-2-(pyridin-2-yl)pyrimidine)
- 1805694-36-3(Ethyl 2-hydrazinyl-4-(methylthio)benzoate)
- 946363-45-7(1-(3-chlorophenyl)methyl-N-(2-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 1242271-46-0((Z)-2-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-3-(dimethylamino)-2-propenenitrile)
